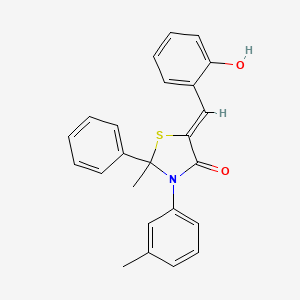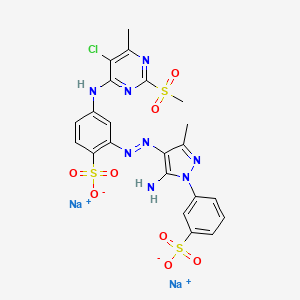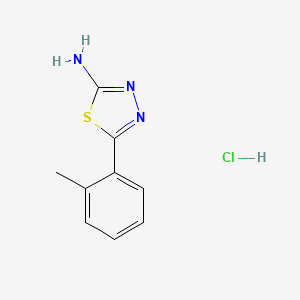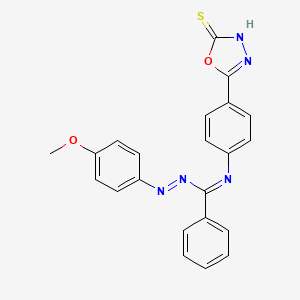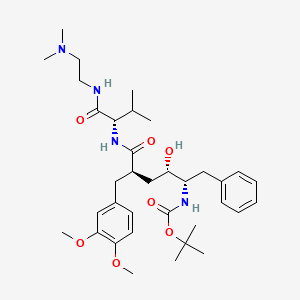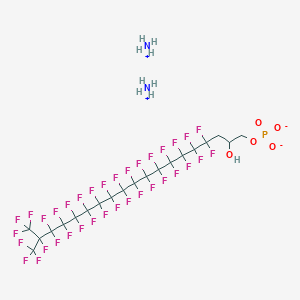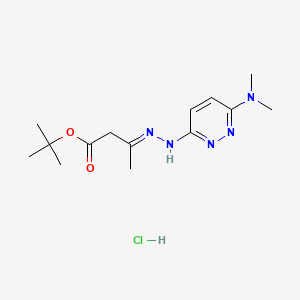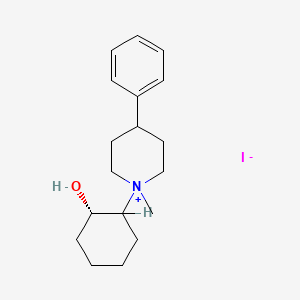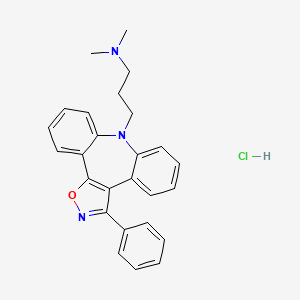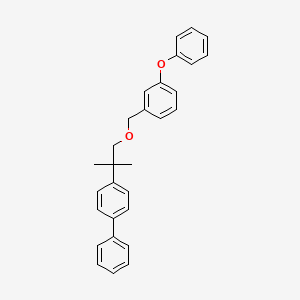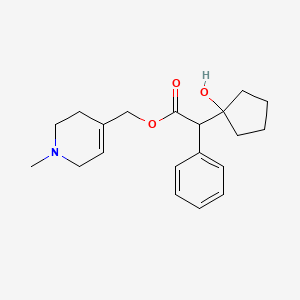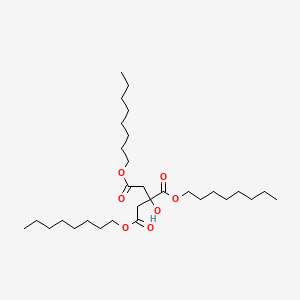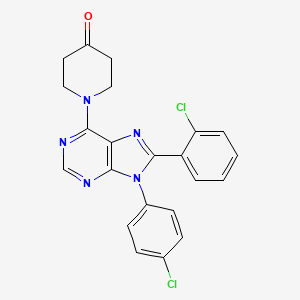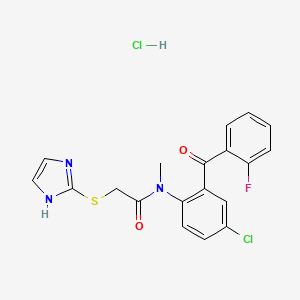
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a combination of acetamide, imidazole, and benzoyl groups, along with chlorine and fluorine substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoyl Intermediate: The initial step may involve the reaction of 2-fluorobenzoyl chloride with a suitable amine to form the benzoyl intermediate.
Introduction of the Imidazole Group: The benzoyl intermediate can then be reacted with an imidazole derivative under specific conditions to introduce the imidazole group.
Formation of the Acetamide Group: The final step may involve the reaction of the intermediate compound with acetamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions may occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, leading to changes in their activity or function.
Pathways Involved: The compound may affect various cellular pathways, such as signaling pathways, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride may include other acetamide derivatives, imidazole derivatives, and benzoyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties. This may include enhanced reactivity, selectivity, or biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
128433-41-0 |
|---|---|
Molekularformel |
C19H16Cl2FN3O2S |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H15ClFN3O2S.ClH/c1-24(17(25)11-27-19-22-8-9-23-19)16-7-6-12(20)10-14(16)18(26)13-4-2-3-5-15(13)21;/h2-10H,11H2,1H3,(H,22,23);1H |
InChI-Schlüssel |
OOZLGHLSORTGQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)C(=O)CSC3=NC=CN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



